molecular formula C₈H₈D₃NO₃ B1140433 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 CAS No. 922727-41-1

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Cat. No.: B1140433
CAS No.: 922727-41-1
M. Wt: 172.2
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Description

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is a deuterium-labeled compound with the molecular formula C8H8D3NO3 and a molecular weight of 172.20. This compound is a derivative of 3,4-Dimethoxy-2-methylpyridine N-Oxide, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in organic synthesis and research applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 typically involves the oxidation of 3,4-Dimethoxy-2-methylpyridine using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in the presence of a suitable solvent like chloroform or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more oxidized pyridine derivatives, while reduction can yield the parent pyridine compound .

Scientific Research Applications

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-2-methylpyridine N-Oxide
  • 3,4-Dimethoxy-2-methylpyridine
  • 3,4-Dimethoxy-2-methylpyridine N-Oxide-d2

Uniqueness

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy and the ability to trace metabolic pathways with high precision .

Properties

IUPAC Name

3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVFRRJTPKYVAY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=[N+](C=C1)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.5 g (25 mmol) of 3-methoxy-2-methyl-4-nitropyridine 1-oxide are stirred at 40° C. in 75 ml of dry methanol, after addition of 4.7 ml of 30% strength sodium methylate solution, for 16 hours. The mixture is then cooled, brought to pH 7 with concentrated sulfuric acid, filtered and concentrated completely in vacuo, the oily, reddish residue is taken up in 50 ml of toluene, the mixture is filtered again to remove insoluble constituents and the filtrate is concentrated to dryness. The yellow oily residue crystallizes on an ice-bath and is finally extracted by stirring with 30 ml of petroleum ether (50/70) at 40° C. filtration and drying in a desiccator gives 5.2 g (88% of theory) of 3,4-dimethoxy-2-methyl-pyridine 1-oxide in the form of pale yellow crystals of m.p. 111°-113° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of sodium methoxide (from 0.535 g sodium) in dry methanol (40 ml) was added dropwise to a stirred suspension of 3-fluoro-2-methyl-4-nitropyridine N-oxide (2 g) in dry methanol (50 ml) and the mixture was stirred overnight. Additional sodium methoxide (from 0.053 g sodium) was added and the mixture was heated under reflux for 1 hour. The mixture was neutralised with hydrochloric acid and evaporated to dryness. The residue was extracted with chloroform and the extract was evaporated to dryness to give 3,4-dimethoxy-2-methylpyridine N-oxide.
Name
sodium methoxide
Quantity
0.535 g
Type
reactant
Reaction Step One
Name
3-fluoro-2-methyl-4-nitropyridine N-oxide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.053 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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